molecular formula C13H15N5O2 B2872056 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 2034154-88-4

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid

Cat. No. B2872056
CAS RN: 2034154-88-4
M. Wt: 273.296
InChI Key: MTRCOYLVKIZUKR-UHFFFAOYSA-N
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Description

The compound contains several notable functional groups, including a pyrazole ring, a pyrimidine ring, and a carboxylic acid group . Pyrazoles are five-membered aromatic rings with two nitrogen atoms . Pyrimidines are six-membered aromatic rings with two nitrogen atoms . The carboxylic acid group is a common functional group in organic chemistry, consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a provided structure, it’s difficult to analyze this further .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis of Multidentate Ligands

This compound serves as a precursor in the synthesis of multidentate ligands, which are crucial in coordination chemistry. These ligands can bind to a central metal atom to form various metal complexes . The ability to form stable complexes is essential for applications in catalysis, where these complexes can act as catalysts in organic reactions, enhancing reaction rates and selectivity.

Catecholase Mimetic Activities

Research has shown that derivatives of this compound can mimic the activity of catecholase, an enzyme involved in the oxidation of catechols . This is significant in the field of bioinorganic chemistry, where such mimetics are used to study enzyme mechanisms and develop new catalysts for industrial applications.

Antileishmanial and Antimalarial Evaluation

The compound’s derivatives have been evaluated for their potential antileishmanial and antimalarial activities. These studies are crucial for the development of new therapeutic agents against Leishmaniasis and malaria, which are major global health concerns .

Molecular Docking Studies

Molecular docking studies involving this compound are conducted to predict its interaction with biological targets. This is a vital step in drug discovery, helping researchers understand how the compound binds to enzymes or receptors, which can lead to the development of new drugs .

Suzuki Coupling Reactions

In organic synthesis, this compound is used in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. This is a powerful tool for constructing complex organic molecules, including pharmaceuticals and polymers .

Development of Selective Inhibitors

The compound has been utilized in the development of selective inhibitors for various enzymes. For instance, it has been used in the synthesis of Cathepsin inhibitors, which have potential applications in treating diseases like cancer .

Safety and Hazards

Without specific safety data for this compound, it’s hard to comment on its potential hazards. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, further studies could investigate its efficacy, safety, and mechanism of action .

properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-8-3-9(2)18(16-8)12-4-11(14-7-15-12)17-5-10(6-17)13(19)20/h3-4,7,10H,5-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRCOYLVKIZUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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